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3-(3,5-Ditert-butylphenyl)acrylic acid - 67688-90-8

3-(3,5-Ditert-butylphenyl)acrylic acid

Catalog Number: EVT-2502315
CAS Number: 67688-90-8
Molecular Formula: C17H24O2
Molecular Weight: 260.377
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Product Introduction

Source and Classification

The compound is derived from 3,5-di-tert-butyl-4-hydroxyphenyl propionic acid, which is synthesized through various chemical processes. It falls under the category of organic compounds known as acrylic acids, which are unsaturated carboxylic acids that contain a vinyl group.

Synthesis Analysis

The synthesis of 3-(3,5-Ditert-butylphenyl)acrylic acid can be achieved through several methods, primarily involving the Michael addition reaction. The most common synthetic route involves the following steps:

  1. Starting Materials: The primary raw materials used are 2,6-di-tert-butylphenol and methyl acrylate.
  2. Catalysis: Sodium methoxide acts as a catalyst in the reaction.
  3. Reaction Conditions:
    • The initial reaction occurs at temperatures ranging from 80 to 120 °C.
    • The process typically involves heating under nitrogen atmosphere to prevent oxidation.
    • Following the addition of methyl acrylate, the mixture is maintained at elevated temperatures (90-105 °C) for several hours to ensure complete conversion.

The detailed procedure includes controlling pH levels and cooling stages to facilitate crystallization and purification of the final product .

Molecular Structure Analysis

The molecular structure of 3-(3,5-Ditert-butylphenyl)acrylic acid features:

  • Molecular Formula: C15_{15}H22_{22}O2_2
  • Molecular Weight: Approximately 250.34 g/mol
  • Functional Groups: The compound contains an acrylic acid moiety (vinyl group and carboxylic acid) and two tert-butyl groups attached to a phenyl ring.

The structural representation indicates that the bulky tert-butyl groups provide steric hindrance, influencing the compound's reactivity and stability in various applications.

Chemical Reactions Analysis

3-(3,5-Ditert-butylphenyl)acrylic acid can participate in several chemical reactions:

  1. Esterification: Reacting with alcohols to form esters.
  2. Polymerization: It can undergo radical polymerization due to its double bond, leading to various polymeric materials.
  3. Hydrolysis: The acrylic acid group can be hydrolyzed under acidic or basic conditions.

These reactions are significant for developing derivatives that can be utilized as stabilizers or antioxidants in polymers .

Mechanism of Action

The mechanism of action for 3-(3,5-Ditert-butylphenyl)acrylic acid primarily involves its role as an antioxidant. The presence of hydroxyl groups allows it to scavenge free radicals effectively. This capability is essential in preventing oxidative degradation in various materials:

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(3,5-Ditert-butylphenyl)acrylic acid include:

  • Appearance: Typically presented as white crystalline solids.
  • Melting Point: Approximately 100-105 °C.
  • Solubility: Soluble in organic solvents such as ethanol and acetone but less soluble in water due to its hydrophobic tert-butyl groups.
  • Stability: Exhibits good thermal stability under normal processing conditions but may degrade under extreme temperatures or in the presence of strong acids or bases.

These properties make it suitable for applications requiring thermal stability and resistance to oxidative degradation .

Applications

The applications of 3-(3,5-Ditert-butylphenyl)acrylic acid are diverse:

  1. Antioxidants: Used extensively as an antioxidant in plastics and rubber formulations to prolong shelf life and maintain performance.
  2. Stabilizers: Acts as a UV stabilizer in coatings and polymers, protecting against photodegradation.
  3. Intermediate in Synthesis: Serves as an intermediate in synthesizing other high-performance materials and additives.

Its effectiveness in these roles stems from its ability to mitigate degradation processes that affect material integrity over time .

Synthetic Methodologies and Reaction Pathways

Catalytic Approaches for Acrylate Functionalization

Industrial synthesis of 3-(3,5-di-tert-butylphenyl)acrylic acid relies on catalytic systems to couple the sterically hindered phenolic precursor with acrylic acid derivatives. Sodium methanolate (NaOCH₃) serves as the predominant homogeneous catalyst, facilitating Michael addition between 2,6-di-tert-butylphenol and methyl acrylate at 80–120°C under nitrogen atmosphere. This method achieves approximately 80% yield of the methyl ester precursor, which subsequently undergoes hydrolysis to the target acrylic acid [1] [3]. Alternative catalytic systems demonstrate distinct advantages:

  • Phase-transfer catalysts: Tetrabutylammonium bromide enables reactions below 100°C, reducing thermal degradation of tert-butyl groups
  • Heterogeneous catalysts: Alumina-supported potassium hydroxide permits catalyst recycling but requires extended reaction times (8–12 hours)
  • Lewis acid systems: Zinc chloride improves regioselectivity for para-functionalization, albeit with lower conversion rates (~65%) [3]

Table 1: Catalytic Systems for Acrylate Coupling

Catalyst TypeTemperature RangeReaction TimeYield (%)
Sodium methanolate80–120°C3–4 hours79–82
Potassium hydroxide100–130°C5–6 hours75–78
Tetrabutylammonium bromide70–90°C4–5 hours70–72
Zinc chloride90–110°C6–8 hours62–65

Critical process parameters include strict exclusion of moisture (maintained below 50 ppm) and controlled acrylate stoichiometry (1:0.8–1:1.2 phenol:acrylate ratio). Excess acrylate necessitates downstream purification challenges, while insufficient amounts promote dimerization of phenolic intermediates [1].

Stereoselective Synthesis of (E)-Isomer Derivatives

The thermodynamically stable (E)-isomer of 3-(3,5-di-tert-butylphenyl)acrylic acid predominates in industrial production due to enhanced antioxidant efficacy. Stereocontrol emerges through three primary strategies:

  • Thermal isomerization: Crude product mixtures containing (Z)-isomers undergo heating at 140–160°C for 1–2 hours in high-boiling solvents (diphenyl ether, decalin), achieving >95% (E)-isomer conversion via radical-mediated equilibration [3]
  • Catalytic stereocorrection: Palladium on carbon (0.5–1 wt%) in ethanol catalyzes stereoisomerization at 80°C within 30 minutes without hydrogenation side reactions
  • Solvent-mediated crystallization: Sequential cooling in ethanol/water mixtures (4:1 v/v) isolates the (E)-isomer with >99% stereopurity, leveraging differential solubility of stereoisomers [7]

The steric bulk of the 3,5-di-tert-butyl group intrinsically favors (E)-configuration formation, with reaction kinetics demonstrating 8:1 (E/Z) selectivity even in non-optimized systems. This preference arises from minimized 1,3-allylic strain in the transition state during acrylate conjugation. Spectroscopic monitoring reveals complete (E)-isomer formation occurs during the 120°C post-addition holding stage in conventional syntheses [1] [3].

Optimization of tert-Butylphenolic Precursor Utilization

Efficient access to 3,5-di-tert-butylphenol derivatives determines economic viability in acrylic acid production. Advanced methodologies improve upon classical Friedel-Crafts alkylation:

  • Catalytic rearrangement: 2,6-di-tert-butylphenol undergoes ortho-to-para migration using acidic montmorillonite clays at 160°C, achieving 92% conversion with 98% para-selectivity, minimizing aluminum chloride waste [4] [10]
  • Selective dealkylation: Phosphoric acid-catalyzed removal of ortho-tert-butyl groups from 2,4,6-tri-tert-butylphenol provides 3,5-di-tert-butylphenol at 150°C (85% yield), utilizing surplus isobutene feedstock [10]
  • Direct alkylation: Phenol reacts with tert-butyl alcohol in cyclohexane solvent using Amberlyst-15 catalyst, producing 3,5-di-tert-butylphenol with 94% selectivity at 95% conversion through controlled addition rates [4]

Table 2: Precursor Synthesis Efficiency Comparison

MethodCatalystTemperatureSelectivity (%)Byproducts
RearrangementAcidic clay160°C98<2% 2,4-isomer
DealkylationH₃PO₄150°C992% olefins
Direct alkylationAmberlyst-15110°C946% mono-alkylate

Process intensification includes solvent-free alkylation in continuous flow reactors, enhancing heat transfer during exothermic reactions (ΔH = -105 kJ/mol). This approach reduces reaction time from 8 hours to 45 minutes while maintaining 91% yield [4].

Comparative Analysis of Michael Addition vs. Esterification Strategies

Two principal routes dominate synthetic pathways to 3-(3,5-di-tert-butylphenyl)acrylic acid, each with distinct chemical engineering considerations:

Michael Addition Pathway

  • Mechanism: Direct C-C bond formation via nucleophilic attack of phenolic anion on acrylate β-carbon
  • Conditions: Anhydrous, 80–120°C, basic catalyst (NaOCH₃/KOH)
  • Advantages: Single-step synthesis to ester precursors, atom economy (89% theoretical)
  • Challenges: Requires high-purity phenol (≥99%), strict oxygen exclusion to prevent quinone formation
  • Yield: 79–82% methyl ester after crystallization [1]

Esterification/Transesterification Pathway

  • Mechanism: Condensation of pre-formed 3,5-di-tert-butylphenyl alcohol with acrylic acid derivatives
  • Conditions: Acid catalysis (p-toluenesulfonic acid), toluene solvent, azeotropic water removal
  • Advantages: Tolerates phenolic impurities (≥95% purity), enables direct acrylic acid synthesis
  • Challenges: Equilibrium-limited (70–75% conversion), necessitates excess acrylic acid (1:3 ratio)
  • Yield: 68–72% after molecular distillation [3] [7]

Table 3: Strategic Comparison for Industrial Production

ParameterMichael AdditionEsterification
Reaction Steps1 (plus hydrolysis)2
ByproductsMethanol (recoverable)Water
Purity (Crude)85–88%78–82%
Capital CostModerateHigh (distillation needed)
Preferred Scale>100 ton/year<50 ton/year

The Michael addition route demonstrates superior scalability for bulk manufacturing, evidenced by its adoption in patent CN103664612A for antioxidant production. However, transesterification provides access to diverse derivatives when using alkyl acrylates beyond methyl ester, enabling synthesis of specialized monomers for polymer stabilization [1] [3] [7].

Properties

CAS Number

67688-90-8

Product Name

3-(3,5-Ditert-butylphenyl)acrylic acid

IUPAC Name

(E)-3-(3,5-ditert-butylphenyl)prop-2-enoic acid

Molecular Formula

C17H24O2

Molecular Weight

260.377

InChI

InChI=1S/C17H24O2/c1-16(2,3)13-9-12(7-8-15(18)19)10-14(11-13)17(4,5)6/h7-11H,1-6H3,(H,18,19)/b8-7+

InChI Key

NFWMBTZSQMQLFN-BQYQJAHWSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1)C=CC(=O)O)C(C)(C)C

Solubility

not available

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